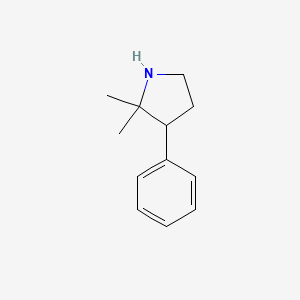

2,2-Dimethyl-3-phenylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

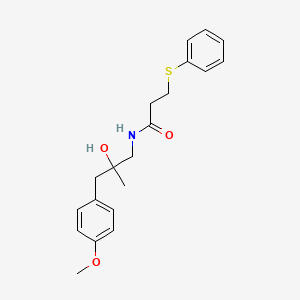

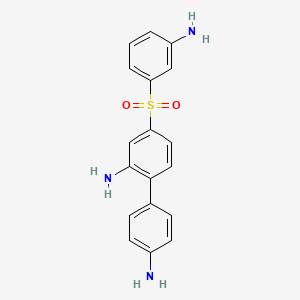

2,2-Dimethyl-3-phenylpyrrolidine is a chemical compound with the CAS Number: 1248677-31-7 . It has a molecular weight of 175.27 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,2-Dimethyl-3-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The IUPAC name for 2,2-Dimethyl-3-phenylpyrrolidine is the same as its common name . The InChI code for this compound is 1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

2,2-Dimethyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 175.27 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Enantiodivergent Synthesis

- 2,2-Dimethyl-3-phenylpyrrolidine is used in enantiodivergent synthesis, as seen in the preparation of amino analogs of pantolactone, which are derivatives of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one (Camps et al., 2007).

Synthesis of Protected Nitrocyclohexitols

- It plays a role in the synthesis of highly oxygenated nitrocyclohexanes, which are key intermediates in the total synthesis of antitumoral natural products like pancratistatin (Cagide-Fagín et al., 2012).

Photooxidizing Heteroleptic Cr(III) Tris-dipyridyl Complexes

- 2,2-Dimethyl-3-phenylpyrrolidine is involved in the preparation and characterization of Cr(III) coordination complexes, which have applications in photooxidation processes (McDaniel et al., 2010).

Arylation of N-phenylpyrrolidine

- It's used in the development of new transformations for the direct and selective arylation of sp3 C-H bonds, a process significant in organic synthesis (Sezen & Sames, 2005).

Thermolysis in the Presence of Dipolarophiles

- The compound is involved in thermolysis reactions leading to the formation of derivatives of 1-phthalimidopyrrolidine, demonstrating its role in creating complex organic structures (Kuznetsov et al., 2009).

Influence on Kinetics and Mechanism of Ring Transformation

- Studies on substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts indicate its influence on the kinetics and mechanism of transformation reactions in organic chemistry (Hanusek et al., 2004).

Synthesis of Modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate Terpolymer

- This compound plays a role in the synthesis of terpolymers, which has implications in material science (Solovskii, 2006).

Photogeneration of Hydrogen from Water

- 2,2-Dimethyl-3-phenylpyrrolidine contributes to the study of hydrogen production from water, a crucial aspect of sustainable energy research (Du et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHHPJJEUYLYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-phenylpyrrolidine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)

![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)

![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)